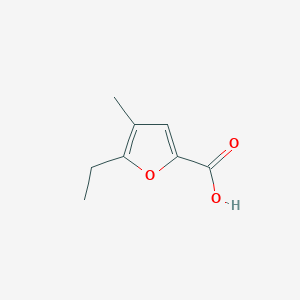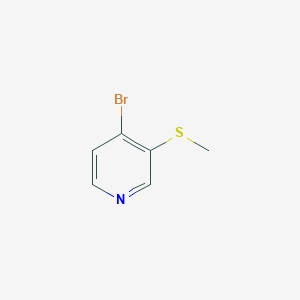
4-Bromo-3-(methylsulfanyl)pyridine
Descripción general
Descripción
“4-Bromo-3-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C6H6BrNS . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(methylsulfanyl)pyridine” consists of a pyridine ring substituted with a bromine atom and a methylsulfanyl group .Aplicaciones Científicas De Investigación
Spin-Crossover and Crystallographic Phase Changes
A study by Cook et al. (2015) on iron(II) complexes demonstrated the significant role of 4-Bromo-3-(methylsulfanyl)pyridine in exploring spin-crossover phenomena and crystallographic phase changes. The research highlighted the compound's utility in understanding the interplay between spin states and structural transformations in molecular materials (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) developed a methodology for synthesizing novel pyridine derivatives via the Suzuki cross-coupling reaction. The study showcased the compound's versatility in forming pyridine-based structures with potential applications in liquid crystals and as antimicrobial agents, providing insights into the molecular design of functional materials (Ahmad et al., 2017).
Development of a Fluorescent Sensor
Hagimori et al. (2011) developed a small molecular weight fluorescent probe for detecting Zn(2+) ions, based on the pyridine-pyridone skeleton incorporating 4-Bromo-3-(methylsulfanyl)pyridine. This research highlights the compound's application in developing sensitive and selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Green Chemistry Applications
Gilbile et al. (2017) discussed the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlighting a green chemistry approach involving 4-Bromo-3-(methylsulfanyl)pyridine. This study emphasizes the compound's role in promoting sustainable and environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) explored the antimicrobial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, utilizing 4-Bromo-3-(methylsulfanyl)pyridine as a substrate. This research opens up possibilities for the compound's application in developing new antimicrobial agents to combat resistant strains of bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-3-(methylsulfanyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organoboron reagents used in the reaction .
Mode of Action
In the SM coupling reaction, 4-Bromo-3-(methylsulfanyl)pyridine interacts with the palladium catalyst and the organoboron reagents. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of 4-Bromo-3-(methylsulfanyl)pyridine is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of 4-Bromo-3-(methylsulfanyl)pyridine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagents used in the reaction can also impact the efficacy and stability of 4-Bromo-3-(methylsulfanyl)pyridine .
Propiedades
IUPAC Name |
4-bromo-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPKHJAEZMLISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(methylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




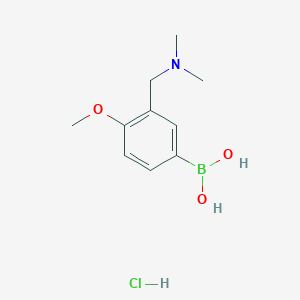
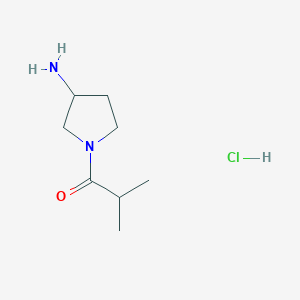
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
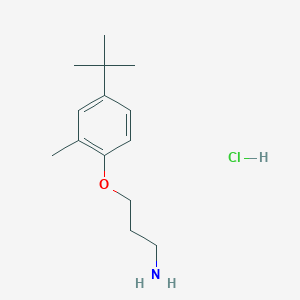
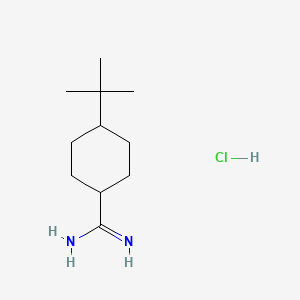
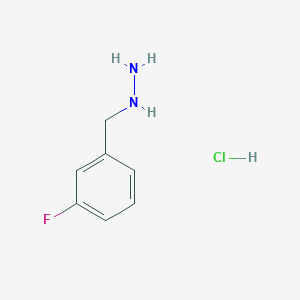
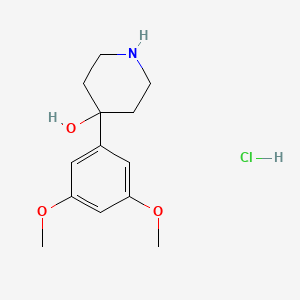


![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)


